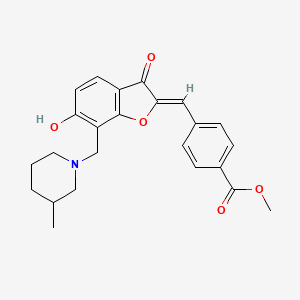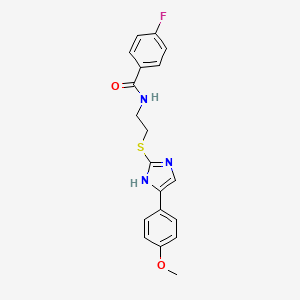![molecular formula C20H24ClF2N5O2S B2361158 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189891-13-1](/img/structure/B2361158.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry due to its diverse biological activities . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their various biological activities and are used in the development of a variety of drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key functional groups, including the benzo[d]thiazol-2-yl group, the pyrazole ring, and the morpholinoethyl group. These groups would likely confer specific chemical and physical properties to the compound .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzo[d]thiazol-2-yl group and the pyrazole ring are aromatic and would be expected to undergo reactions typical of aromatic compounds. The morpholinoethyl group could potentially undergo reactions involving the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzo[d]thiazol-2-yl group and the pyrazole ring would likely contribute to the compound’s aromaticity and potentially its planarity. The morpholinoethyl group could influence the compound’s solubility .
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. They are known to be effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . This compound could potentially be used to develop new antimicrobial agents that could help combat antibiotic-resistant bacteria.
Antitumor and Cytotoxic Activity
Some thiazole derivatives have shown promising results in the treatment of cancer. They have been reported to exhibit cytotoxic activity against human tumor cell lines, which could make them valuable in the development of antitumor drugs .
Antifungal Activity
The thiazole ring is a common feature in many antifungal agents. This compound, with its thiazole core, could be explored for its efficacy against various fungal pathogens, potentially leading to the development of new antifungal medications .
Neuroprotective Properties
Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into this compound could uncover new treatments for conditions such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Activity
Due to the anti-inflammatory properties of thiazole derivatives, this compound could be investigated for its potential use in treating inflammatory conditions. It could lead to the development of new anti-inflammatory drugs with fewer side effects .
Antiviral Activity
Thiazole derivatives have also been found to have antiviral activities. This compound could be used in the synthesis of new antiviral drugs that could be effective against a range of viral infections .
Orientations Futures
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N5O2S.ClH/c1-3-27-16(10-13(2)24-27)19(28)26(5-4-25-6-8-29-9-7-25)20-23-18-15(22)11-14(21)12-17(18)30-20;/h10-12H,3-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPRWMZLLMDAJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)
![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)
![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)
![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)




![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)
